Bisphenol A Monobenzyl Ether

概要

説明

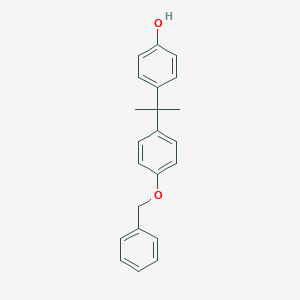

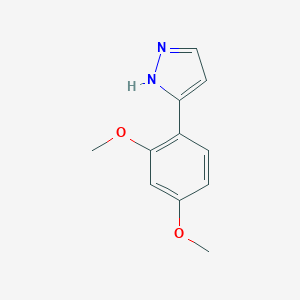

Bisphenol A Monobenzyl Ether (BPA-MBE) is a derivative of Bisphenol A (BPA), which is widely known for its application in the production of polycarbonate plastics and epoxy resins. BPA-MBE, while not directly mentioned in the provided papers, can be inferred to share some chemical properties with BPA and its derivatives due to the structural similarities. The papers provided discuss various BPA derivatives and their synthesis, properties, and applications, which can be relevant to understanding BPA-MBE.

Synthesis Analysis

The synthesis of BPA derivatives typically involves condensation reactions or nucleophilic aromatic substitution. For instance, aromatic tetraamine monomers with ether linkages were synthesized by nucleophilic aromatic substitution followed by reduction . Similarly, silylated bisphenols underwent bulk condensations to form aromatic poly(ether ketone)s . These methods could potentially be adapted for the synthesis of BPA-MBE by selecting appropriate monomers and reaction conditions.

Molecular Structure Analysis

The molecular structure of BPA-MBE would consist of the bisphenol A backbone with a benzyl ether moiety. This structure is likely to influence its physical and chemical properties, such as solubility and thermal stability. The papers discuss the synthesis of BPA derivatives with various substituents, which affect their molecular structure and properties .

Chemical Reactions Analysis

BPA derivatives can participate in a variety of chemical reactions, including polycondensation to form polymers . The presence of ether linkages in BPA-MBE could facilitate reactions with other monomers to create polymers with specific properties, such as increased solubility or improved thermal stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of BPA derivatives are influenced by their molecular structure. For example, the presence of flexible ether linkages in the monomers can lead to the synthesis of polymers with high solubility and thermal stability . The glass transition temperatures and thermal stability of the polymers are key properties that are often reported . BPA-MBE is expected to have similar properties, which would be determined by its specific molecular structure.

科学的研究の応用

Radical-Scavenging Activity

Bisphenol A monobenzyl ether derivatives have been studied for their radical-scavenging activity. For instance, compounds isolated from the marine red alga Symphyocladia latiuscula, which are highly brominated mono- and bis-phenols, demonstrated potent radical-scavenging abilities, highlighting their potential in antioxidant applications (Duan, Li, & Wang, 2007).

Material Science and Polymer Research

Bisphenol A monobenzyl ether is integral in material science, particularly in polymer research. It is used in synthesizing novel sulfonated poly(ether ether ketone) for fuel cell applications, demonstrating its significance in advancing renewable energy technologies (Li et al., 2009). Additionally, its derivatives are involved in thermal polymerization processes, indicating its role in creating specialized polymers with unique properties (Sekiguchi, Kang, Tersac, & Sillion, 1991).

Dental Applications

In the field of dentistry, bisphenol A monobenzyl ether derivatives contribute to developing durable dental resins. Research focused on ether-based monomers and polymers resistant to enzymatic and hydrolytic degradation in oral environments, aiming for longer-lasting dental materials (González-Bonet et al., 2015).

Anticancer and Antifungal Properties

Certain derivatives of bisphenol A monobenzyl ether, like marine bromophenol compounds, have been found to exhibit anticancer and antifungal activities. These compounds have demonstrated potential in inhibiting cancer cell growth and serving as efficient agents for controlling fungal infections in agricultural applications (Liu et al., 2015), (Liu et al., 2014).

Safety And Hazards

BPA is present in some water bottles, baby bottles, dental fillings and sealants, dental and medical devices, safety equipment, compact disks, household electronic items, and sports equipment . It also occurs in epoxy resins, which coat the inside of food and drink cans . There are concerns that it may disrupt hormones . Moreover, studies in animals have suggested it may be toxic .

将来の方向性

Given the temporary human tolerable daily intake (TDI) value of 4 µg/kg b.w./day recently laid down by the European Food Safety Authority (EFSA), these results, especially those for the BPA in canned dog foods, merit further attention and investigation . More research is needed to understand the human health effects of exposure to BPA .

特性

IUPAC Name |

4-[2-(4-phenylmethoxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2/c1-22(2,18-8-12-20(23)13-9-18)19-10-14-21(15-11-19)24-16-17-6-4-3-5-7-17/h3-15,23H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJGIQBNDJMGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450234 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A Monobenzyl Ether | |

CAS RN |

42781-88-4 | |

| Record name | AGN-PC-0NDOKN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)